Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2 . It is used in various chemical reactions as an intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 339.6±37.0 °C and a density of 1.042±0.06 g/cm3 at 20 ºC and 760 Torr . It is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate and its derivatives are primarily synthesized for various research applications. For example, a study by Sanjeevarayappa et al. (2015) synthesized a derivative through condensation reaction and characterized it using spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some derivatives of this compound have been evaluated for biological activities. For example, the compound studied by Sanjeevarayappa et al. exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis
- Research involving crystal structure analysis is common, as seen in the study by Gumireddy et al. (2021), where a sterically congested piperazine derivative was prepared and its crystal structure was analyzed (Gumireddy et al., 2021).
Anticorrosive Applications
- A novel derivative of this compound was synthesized and studied for its anticorrosive behavior on carbon steel by Praveen et al. (2021), showing promising results in corrosion inhibition (Praveen et al., 2021).
Medicinal Chemistry
- Derivatives of this compound are often used as intermediates in the synthesis of biologically active compounds, as indicated by research like that of Liu Ya-hu (2010), who synthesized an important intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLCYLFCLQPLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590792 | |
Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373608-48-1 | |
Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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